3-Acetyl-2,4,5-trimethylpyrrole
Overview
Description
3-Acetyl-2,4,5-trimethylpyrrole is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermochemical Analysis
The 1,2,5-trimethylpyrrole, a related compound to 3-Acetyl-2,4,5-trimethylpyrrole, has been studied for its thermochemical properties. Experimental and computational methods were combined to derive the molar enthalpy of formation in the gaseous phase. Such studies are crucial for understanding the energetics of these compounds and their potential applications in various chemical processes (Santos & da Silva, 2014).
Bioactivity in Cancer Research
Compounds similar to this compound, specifically 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antiproliferative activities against cancer cells. These compounds have shown effectiveness against certain cancer cell lines, indicating potential applications in cancer research and therapy (Jin et al., 2006).
Antioxidative Properties
Research on pyrrole derivatives, including those structurally similar to this compound, has revealed their antioxidative activity. These compounds were studied for their ability to inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in biological systems and food products (Alaiz, Zamora, & Hidalgo, 1996).
Material Science and Sensor Development
Pyrrole derivatives, like this compound, have been utilized in the development of chemosensors and photoanodes. These applications demonstrate the versatility of pyrrole derivatives in material science, particularly in the fabrication of light-harvesting devices and sensors for detecting metal ions (Santos et al., 2013; Simon, Ricco, & Wrighton, 1982) (Simon, Ricco, & Wrighton, 1982).
Fluorescent Probes and Imaging
Innovative latent fluorophores based on pyrrole derivatives, similar to this compound, have been developed. These compounds activate under specific conditions to yield fluorescent signals, which are essential for biological research and medical imaging applications (Chandran, Dickson, & Raines, 2005).
Safety and Hazards
According to the safety data sheet for a structurally similar compound, 3-Acetyl-2,4-dimethylpyrrole, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms occur .
Future Directions
Pyrrole derivatives, including 3-Acetyl-2,4,5-trimethylpyrrole, have potential for further exploration due to their diverse biological activities and their role as intermediates in the synthesis of many natural products . Future research could focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in pharmaceutical and material science .
Properties
IUPAC Name |
1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRWTVSTZYJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172469 | |
Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19005-95-9 | |
Record name | 3-Acetyl-2,4,5-trimethylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ACETYL-2,4,5-TRIMETHYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UKK6E72S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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